N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
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Overview
Description
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a naphthamide group and a methylsulfonylphenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-(methylsulfonyl)benzoic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
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Attachment of the Naphthamide Group: : The naphthamide group can be introduced through a coupling reaction between the oxadiazole derivative and 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the naphthamide group, potentially yielding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
- **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-triazol-2-yl)-1-naphthamide
Uniqueness
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is unique due to the presence of both the oxadiazole ring and the naphthamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-28(25,26)15-11-9-14(10-12-15)19-22-23-20(27-19)21-18(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDNUXOIMYPSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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